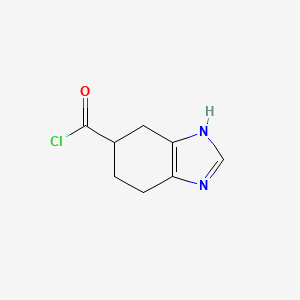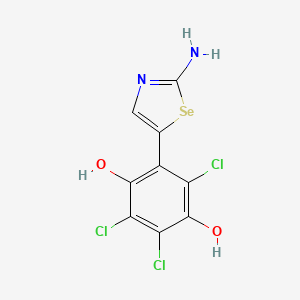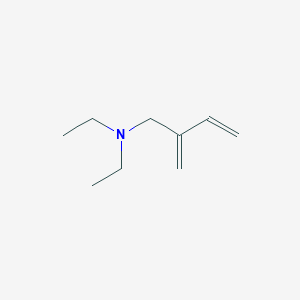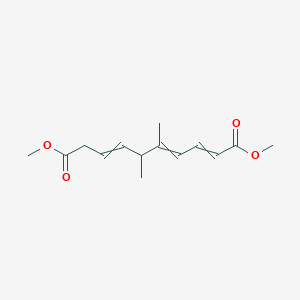![molecular formula C12H21N3O2S B14273969 N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide CAS No. 141085-26-9](/img/structure/B14273969.png)
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound features a complex structure with both amino and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide typically involves multiple steps. One common method starts with the nitration of a diethylaminobenzene derivative, followed by reduction to introduce the amino group. The final step involves the reaction with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Introduction of various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for microbial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antimicrobial sulfonamide.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide is unique due to its diethylamino substitution, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Propiedades
Número CAS |
141085-26-9 |
|---|---|
Fórmula molecular |
C12H21N3O2S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
N-[[2-amino-5-(diethylamino)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C12H21N3O2S/c1-4-15(5-2)11-6-7-12(13)10(8-11)9-14-18(3,16)17/h6-8,14H,4-5,9,13H2,1-3H3 |
Clave InChI |
YZBWVMZWDVSHNZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N)CNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)



![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)

![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
